molecular formula C20H32O2 B1230962 Madiol

Madiol

Cat. No.: B1230962
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-QLMYBWCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Madiol typically involves the methylation of androstane derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes steps like oxidation, reduction, and methylation under controlled conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Madiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Madiol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: Utilized in the production of performance-enhancing drugs.

Comparison with Similar Compounds

Similar Compounds

    Androstenediol: An endogenous weak androgen and estrogen steroid hormone.

    Epiandrosterone: A metabolite of testosterone with weak androgenic activity.

    Androstenedione: A precursor to testosterone and estrone.

Uniqueness

Madiol is unique due to its methylation at the 17-alpha position, which enhances its anabolic properties and reduces its susceptibility to metabolic degradation compared to other similar compounds .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

WRWBCPJQPDHXTJ-QLMYBWCRSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Isomeric SMILES

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Synonyms

Madiol
Methandriol
Methylandrostenediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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